Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) functionalized with a tert-butyl carbamate group at the 1-position and a 5-formyl-substituted thiazole moiety at the 3-position. This structure combines the conformational rigidity of azetidine with the reactive aldehyde group on the thiazole, making it a versatile intermediate in medicinal chemistry and drug discovery. Key physicochemical properties include a molecular formula of C₁₂H₁₆N₂O₃S, a molecular weight of 268.34 g/mol, and a CAS registry number referenced in commercial catalogs (e.g., MDL number MFCD28430250) . The formyl group on the thiazole ring enables further derivatization via condensation or nucleophilic addition reactions, positioning this compound as a critical building block for synthesizing pharmacologically active molecules.
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)14-5-8(6-14)10-13-4-9(7-15)18-10/h4,7-8H,5-6H2,1-3H3 |
InChI Key |
ORNQTKXMPAENND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(S2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiazole and azetidine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl azetidine-1-carboxylate scaffold is widely utilized in organic synthesis due to its balance of stability and reactivity. Below, we compare the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, and applications.
Table 1: Structural and Functional Comparison of Selected Azetidine Carboxylates
Key Comparative Insights:
Reactivity and Functionalization :
- The formyl group in the target compound enables Schiff base formation or nucleophilic additions, distinguishing it from amine- or hydroxyl-substituted analogs (e.g., CAS 193269-78-2, 142253-56-3) . This reactivity is analogous to other aldehyde-bearing building blocks like 1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde .
- Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit increased metabolic stability and lipophilicity, making them favorable for CNS-targeting therapeutics .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pre-formed 5-formylthiazole to tert-butyl 3-substituted azetidine-1-carboxylate, similar to methods used for tert-butyl 3-(iodomethyl)azetidine-1-carboxylate in nickel-catalyzed carboboration reactions . In contrast, hydroxyimino derivatives (e.g., tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate) are synthesized via oxime formation from ketone precursors .
Applications in Drug Discovery: The target compound’s thiazole moiety is prevalent in kinase inhibitors and antimicrobial agents, whereas pyrazole-substituted analogs (e.g., CAS 1083181-23-0) are explored for antidiabetic or anti-inflammatory activity . Keto-substituted derivatives (e.g., CAS 152537-04-7) serve as precursors for β-amino alcohol synthesis via reductive amination .
Biological Activity
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate is a thiazole derivative that has garnered interest for its potential biological activities. This compound features a unique structural combination of a tert-butyl group, a formyl group, and an azetidine ring, which contributes to its diverse pharmacological properties.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₂H₁₅N₂O₄S
- Molecular Weight : 273.33 g/mol
- CAS Number : 2167774-98-1
Synthesis typically involves the reaction of tert-butyl azetidine-1-carboxylate with 5-formyl-1,3-thiazole under reflux conditions, utilizing strong bases or acids to facilitate cyclization and functional group introduction .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
The compound's antifungal potential has also been investigated. In vitro studies have shown that it can inhibit the growth of several fungal strains, including Candida albicans. The MIC values for antifungal activity were found to be comparable to those of established antifungal agents:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4.0 |
| Cryptococcus neoformans | ≤ 0.125 |
This indicates a promising profile for further development in antifungal therapies .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assays have revealed that this compound exhibits selective toxicity towards microbial cells while showing lower cytotoxic effects on human cells. This selectivity is crucial for drug development as it minimizes potential side effects .
The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the thiazole moiety plays a critical role in disrupting microbial cell wall synthesis or function, leading to cell death. This aligns with findings from other thiazole derivatives known for similar mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activities of similar thiazole derivatives, highlighting their broad spectrum of activity:
- Study on Thiazole Derivatives : A series of thiazoles were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated enhanced activity compared to standard antibiotics like oxytetracycline .
- Antifungal Synergy : Compounds containing thiazole rings were found to exhibit synergistic effects when combined with fluconazole, suggesting potential applications in treating resistant fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
